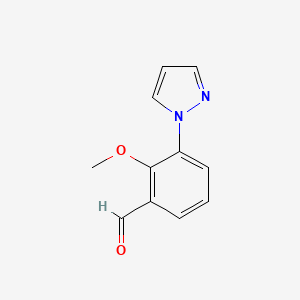
2-Methoxy-3-pyrazol-1-ylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of MPB is C11H10N2O2, and its molecular weight is 202.213. Further details about its molecular structure are not available in the retrieved resources.Chemical Reactions Analysis
While specific chemical reactions involving MPB are not detailed in the available resources, pyrazole compounds like MPB are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Researchers have synthesized compounds such as (E)-4-{4-[2-(2,4-Dinitrophenoxy)ethoxy]-3-methoxybenzylideneamino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, highlighting the use of methoxybenzaldehyde derivatives in complex molecular constructions. The study detailed the dihedral angles formed between the methoxybenzaldehyde group and other molecular fragments, emphasizing the structural characteristics stabilizing these compounds through hydrogen bonding (Diao & Jing, 2006).
Antioxidant and Cytotoxic Activities
- A novel series of 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles were synthesized from aromatic aldehydes derived from lignin. These compounds demonstrated significant antioxidant activities and low cytotoxicity, suggesting potential for treatment of free radical-related diseases or as food additives (Yang et al., 2014).
Reaction Mechanisms and Catalysis
- Extensive kinetic studies on the reaction mechanism of tetrahydrobenzo[b]pyran synthesis in the presence of fructose as a catalyst revealed insights into the reaction rates and proposed mechanisms. This research underscores the potential of using green catalysts for chemical syntheses (Ghalandarzehi et al., 2016).
Biomedical Applications
- The efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions was reported, with some compounds displaying promising activities as CDC25B, TC-PTP, and PTP1B inhibitors. This indicates the potential pharmaceutical applications of these compounds in inhibiting specific enzymes related to disease processes (Chen & Wu, 2010).
Environmental and Industrial Applications
- The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research showcases the development of environmentally friendly catalysts that can be recovered and reused, reducing waste and improving efficiency in industrial processes (Ghorbanloo & Alamooti, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-3-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-9(8-14)4-2-5-10(11)13-7-3-6-12-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJFZUEZKPAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N2C=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-pyrazol-1-ylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)
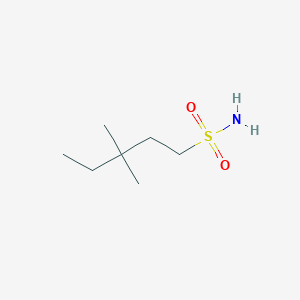
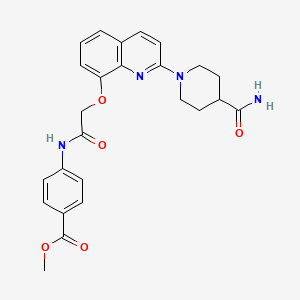
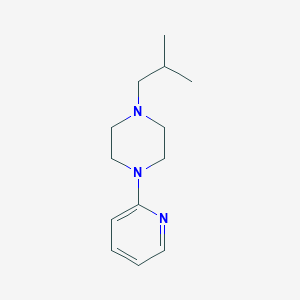
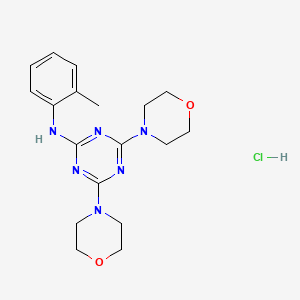
![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)
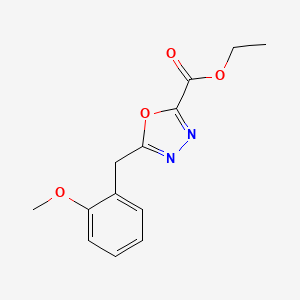

![N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2667763.png)



